Fluorescent red NIR 880

Description

BenchChem offers high-quality Fluorescent red NIR 880 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescent red NIR 880 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

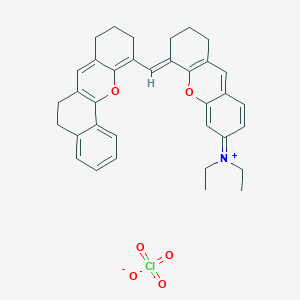

IUPAC Name |

diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36NO2.ClHO4/c1-3-36(4-2)30-18-17-24-19-25-10-7-11-26(33(25)37-32(24)22-30)20-27-12-8-13-28-21-29-16-15-23-9-5-6-14-31(23)35(29)38-34(27)28;2-1(3,4)5/h5-6,9,14,17-22H,3-4,7-8,10-13,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b26-20+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPJVIZAIQTOPR-ZFUDNRMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Near-Infrared (NIR) Fluorescent Dyes with Spectral Properties around 880 nm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and photophysical properties of near-infrared (NIR) fluorescent dyes with absorption maxima centered around 880 nm. Given the limited availability of public data for a specific dye named "Fluorescent red NIR 880," this guide focuses on well-characterized examples of dyes operating in this spectral region, namely ML880 and CR880. This information is crucial for researchers and professionals in drug development and biomedical imaging who require a deep understanding of the tools used in their experiments.

Overview of NIR Dyes Absorbing at ~880 nm

Near-infrared dyes with absorption and emission profiles in the 800-900 nm window are of significant interest for in vivo imaging and therapeutic applications. This spectral range, often referred to as the NIR-I window, offers advantages such as deeper tissue penetration due to reduced light scattering and lower autofluorescence from biological tissues compared to the visible spectrum. Dyes with an absorption maximum around 880 nm are particularly suited for applications involving excitation with commonly available 880 nm diode lasers.

Spectral and Photophysical Properties

The following tables summarize the key spectral and photophysical properties of the exemplar NIR dyes, ML880 and CR880.

Table 1: Spectral Properties of ML880 in DMSO

| Property | Value |

| Maximum Absorption Wavelength (λ_abs_) | 880 nm |

| Maximum Emission Wavelength (λ_em_) | 900 nm |

| Stokes Shift | 20 nm |

| Molar Extinction Coefficient (ε) | Data not available in the provided source |

| Fluorescence Quantum Yield (Φ_F_) | Data not available in the provided source |

Table 2: Photophysical and Photothermal Properties of CR880 Nanoparticles (CR880-NPs)

| Property | Value |

| Maximum Absorption Wavelength (λ_abs_) | 880 nm |

| Photothermal Conversion Efficiency (η) | ~58% |

| Photostability | High (details in photostability section) |

| Molar Extinction Coefficient (ε) | Data not available in the provided source |

| Fluorescence Quantum Yield (Φ_F_) | Data not available in the provided source |

Experimental Protocols

This section details the methodologies for key experiments to characterize the spectral and photophysical properties of NIR dyes, based on the available literature for ML880 and general practices in the field.

Synthesis of ML880 Dye

The synthesis of the naphthalimide-cyanine integrated near-infrared dye ML880 involves a multi-step chemical synthesis process. For detailed synthesis protocols, please refer to the supplementary information of the primary literature: Jin, T., Cheng, D., Jiang, G. et al. Engineering naphthalimide-cyanine integrated near-infrared dye into ROS-responsive nanohybrids for tumor PDT/PTT/chemotherapy. J Nanobiotechnol19 , 443 (2021).

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of the fluorescent dye.

Materials:

-

NIR fluorescent dye (e.g., ML880)

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide - DMSO)

-

UV-Vis-NIR spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted to have an absorbance value between 0.01 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum:

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Record the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 700-1000 nm).

-

The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λ_abs_).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λ_abs_ (880 nm for ML880).

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 890-1000 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λ_em_).

-

Determination of Photothermal Conversion Efficiency (for CR880-NPs)

Objective: To quantify the efficiency of the dye in converting absorbed light into heat.

Materials:

-

NIR dye nanoparticle solution (e.g., CR880-NPs)

-

880 nm laser source with adjustable power

-

Temperature probe or thermal imaging camera

-

Sample container (e.g., quartz cuvette)

Procedure:

-

Disperse the nanoparticles in a solvent (e.g., water).

-

Irradiate the solution with the 880 nm laser at a specific power density.

-

Record the temperature of the solution over time until it reaches a plateau.

-

Turn off the laser and record the cooling curve.

-

The photothermal conversion efficiency (η) can be calculated using the data from the heating and cooling curves, following established methods described in the literature.

Assessment of Photostability

Objective: To evaluate the dye's resistance to photodegradation upon exposure to light.

Materials:

-

NIR fluorescent dye solution

-

Light source (e.g., the excitation laser or a broad-spectrum lamp with appropriate filters)

-

UV-Vis-NIR spectrophotometer or fluorometer

-

Magnetic stirrer (optional, to ensure uniform illumination)

Procedure:

-

Prepare a solution of the dye with a known initial absorbance or fluorescence intensity.

-

Continuously expose the solution to the light source at a constant intensity.

-

At regular time intervals, measure the absorbance at λ_abs_ or the fluorescence intensity at λ_em_.

-

Plot the normalized absorbance or fluorescence intensity as a function of irradiation time. A slower decay indicates higher photostability. For CR880-NPs, it was shown to have high photostability with minimal signal degradation after 10 minutes of continuous laser irradiation, outperforming the standard NIR dye ICG.

Visualizations

Signaling Pathway for Photothermal Therapy (PTT)

The following diagram illustrates the general mechanism of action for a NIR dye used in photothermal therapy.

Caption: Mechanism of NIR dye-mediated photothermal therapy.

Experimental Workflow for Spectral Characterization

This diagram outlines the workflow for determining the key spectral properties of a NIR fluorescent dye.

Caption: Workflow for determining absorption and emission spectra.

This guide provides a foundational understanding of the spectral properties of NIR dyes absorbing around 880 nm. For more specific data on "Fluorescent red NIR 880," it is recommended to contact the vendor directly. The provided information on ML880 and CR880 serves as a valuable reference for researchers working with similar chromophores.

Navigating the Near-Infrared Frontier: A Technical Guide to Fluorescent Dyes Emitting at 880 nm

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) window, particularly around 880 nm, offers a unique spectral space for deep-tissue imaging and advanced diagnostic applications. This region minimizes tissue autofluorescence and light scattering, enabling higher signal-to-noise ratios and greater penetration depth, which are critical for in vivo studies and the development of targeted therapeutics. This technical guide provides an in-depth overview of the core photophysical properties, experimental characterization, and potential applications of fluorescent red NIR dyes with emission maxima centered at approximately 880 nm.

Core Photophysical Properties

Fluorescent dyes operating in the NIR-I window (700-950 nm) are essential tools for biomedical research. While specific dyes with an emission peak precisely at 880 nm are not as common as those in other regions of the NIR spectrum, their development is a significant area of interest. The photophysical characteristics of a hypothetical, yet representative, "NIR 880" dye are summarized below. These values are based on typical properties of cyanine or polymethine dyes, which are common scaffolds for long-wavelength fluorophores.

| Photophysical Property | Representative Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | ~860 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Emission Maximum (λ_em_) | ~880 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Stokes Shift | ~20 nm | - |

| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | Methanol |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.2 | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Fluorescence Lifetime (τ) | 0.5 - 1.5 ns | Phosphate-Buffered Saline (PBS), pH 7.4 |

Experimental Protocols for Characterization

Accurate characterization of NIR dyes is paramount for their effective application. The following protocols outline standard methodologies for determining the key photophysical properties of a NIR dye.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Methodology:

-

Sample Preparation: Prepare a stock solution of the NIR dye in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance of approximately 0.05-0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Use a UV-Vis spectrophotometer to scan the absorbance of the dye solution across a wavelength range of 700-950 nm. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

-

Emission Spectrum: Use a spectrofluorometer. Excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum over a wavelength range from the excitation wavelength to 1000 nm. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the dye.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the dye in a non-aqueous solvent where it is highly soluble and monomeric (e.g., methanol or ethanol).

-

Absorbance Measurement: Measure the absorbance of each dilution at the λ_abs_ using a spectrophotometer with a 1 cm path length cuvette.

-

Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear regression.

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Methodology:

-

Reference Standard: Select a reference dye with a known quantum yield and similar absorption and emission properties. For the NIR region, indocyanine green (ICG) in DMSO (Φ = 0.13) can be a suitable, albeit imperfect, reference.

-

Absorbance Matching: Prepare solutions of the sample and reference dyes with matched absorbances (typically < 0.1) at the excitation wavelength of the reference dye.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the reference dye under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for evaluating a new NIR dye and a conceptual signaling pathway for its application in targeted cancer imaging.

Caption: Workflow for the development and application of a novel NIR fluorescent dye.

Caption: Targeted cancer cell imaging using a NIR 880-antibody conjugate.

Conclusion

Fluorescent dyes emitting in the 880 nm region of the NIR spectrum represent a promising class of probes for deep-tissue and in vivo imaging. Their development, thorough characterization, and conjugation to targeting moieties are critical steps in harnessing their full potential for preclinical research and clinical diagnostics. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to advance the application of these powerful imaging agents.

A Technical Guide to the Quantum Yield and Photostability of Near-Infrared Dyes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the critical photophysical properties of near-infrared (NIR) dyes: quantum yield and photostability. A thorough understanding and accurate measurement of these parameters are paramount for the successful application of NIR dyes in fields ranging from biomedical imaging to drug development. This document details the core concepts, provides in-depth experimental protocols, presents comparative data for common NIR dyes, and illustrates key processes with diagrams.

Core Concepts

Quantum Yield (Φ)

The fluorescence quantum yield is the measure of a fluorophore's efficiency in converting absorbed photons into emitted photons. It is a ratiometric value defined as:

Φ = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (100%) represents the theoretical maximum, where every absorbed photon results in a fluorescently emitted photon. In practice, NIR dyes exhibit quantum yields lower than this due to competing non-radiative decay pathways, such as internal conversion and intersystem crossing, which dissipate the energy as heat. A high quantum yield is desirable for applications requiring bright signals and high sensitivity.

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, upon exposure to excitation light. Photobleaching is an irreversible process that chemically alters the dye's structure, rendering it non-fluorescent. High photostability is crucial for experiments that involve long or repeated light exposure, such as time-lapse imaging and single-molecule tracking. A common metric for photostability is the photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per excitation event. A lower Φb indicates higher photostability.

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The relative method is the most common and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Caption: Workflow for relative quantum yield determination.

-

Selection of a Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample. For the NIR range, common standards include Indocyanine Green (ICG) and IR-125.[1][2] Recently, a series of certified standards covering the wavelength range of 330-1000 nm have been developed to improve accuracy.[3][4][5][6]

-

Preparation of Solutions: Prepare dilute solutions of both the standard and the sample in the same high-purity solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance spectra of both the sample and standard solutions. Record the absorbance values at the chosen excitation wavelength (Ax and Ast).

-

Fluorescence Measurement: In a fluorometer, record the fluorescence emission spectra of the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

Where:

-

Φst is the quantum yield of the standard.

-

Ix and Ist are the integrated fluorescence intensities of the sample and the standard.

-

Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (this term is often 1 if the same solvent is used).

-

Measurement of Photostability

Photostability is typically quantified by measuring the rate of fluorescence decay under constant, high-intensity illumination.

Caption: Workflow for assessing dye photostability.

-

Sample Preparation: Prepare the dye in a relevant environment (e.g., buffered solution, polymer film, or within live cells).

-

Microscopy and Illumination: Mount the sample on a fluorescence microscope. Illuminate a defined region of interest with a constant power density. For single-molecule studies or accelerated bleaching, irradiances can range from 0.1-1 kW/cm2 to over 100 kW/cm2.[7][8] For live-cell imaging, it is crucial to use the minimum light exposure necessary to avoid phototoxicity.[9]

-

Time-Lapse Imaging: Acquire a series of images at regular intervals until the fluorescence signal has significantly diminished.

-

Data Analysis:

-

Quantify the mean fluorescence intensity within the region of interest for each image in the time series.

-

Normalize the intensity values to the initial intensity (at t=0).

-

Plot the normalized intensity versus time and fit the data to an exponential decay model to extract the photobleaching rate constant (k).

-

The photostability can be reported as the photobleaching half-life (t1/2 = 0.693 / k) or used to calculate the photobleaching quantum yield (Φb) if the photon flux is known.

-

Comparative Data of Common NIR Dyes

The choice of an NIR dye often involves a trade-off between brightness (quantum yield) and photostability. The following tables summarize the quantum yield and photostability characteristics of several common NIR dyes. Note that these values are highly dependent on the dye's environment (solvent, conjugation, etc.).

Table 1: Fluorescence Quantum Yields of Selected NIR Dyes

| Dye | Solvent/Medium | Quantum Yield (Φ) | Reference |

| Cresyl Violet | Ethanol | 0.58 | [2] |

| Oxazine 170 | Ethanol | 0.58 | [2] |

| HITCI | Ethanol | 0.28 | [2] |

| IR-140 | Ethanol | 0.17 | [2] |

| Oxazine 1 | Ethanol | 0.14 | [2] |

| IR-125 | Ethanol | 0.13 | [2] |

| Indocyanine Green (ICG) | DMSO | ~0.12 - 0.21 | [1] |

| Cryptocyanine | Ethanol | 0.01 | [2] |

Table 2: Photostability of Selected NIR Dyes

| Dye | Relative Photostability | Comments | Reference |

| Rhodamine Dyes | Moderate to High | Generally more stable than cyanines. | [10] |

| Pyrromethene Dyes | Moderate | Can exhibit good laser performance. | [10] |

| Cyanine Dyes (e.g., Cy7) | Low to Moderate | Susceptible to photooxidation. | [7] |

| Alexa Fluor Dyes | High | Often engineered for improved photostability. | [11] |

| DyLight Dyes | High | Designed for high fluorescence and photostability. | [7] |

Note: Quantitative photobleaching quantum yields are less commonly reported in a standardized format due to their strong dependence on experimental conditions.

Mechanism of Photobleaching and Mitigation

For many organic dyes, including the prevalent cyanine family, photobleaching is primarily mediated by reactions originating from the triplet state.

Caption: Primary photobleaching pathway via the triplet state.

Upon excitation, a dye molecule transitions from its ground state (S0) to an excited singlet state (S1). While it can relax by emitting a photon (fluorescence), a competing process called intersystem crossing can populate a long-lived triplet state (T1). Molecules in the triplet state can react with molecular oxygen to produce highly reactive oxygen species (ROS), which then attack and destroy the dye molecule, leading to irreversible photobleaching.[7]

Strategies to mitigate photobleaching in live-cell imaging include:

-

Minimizing light exposure by using the lowest possible excitation power and shortest exposure times.[9]

-

Using oxygen-scavenging systems or antifade reagents in the imaging media.[9]

-

Selecting dyes that are inherently more photostable.

Conclusion

The selection of an appropriate NIR dye is a critical step in experimental design for many applications in research and drug development. A dye with a high quantum yield will provide a brighter signal against background, while high photostability will ensure that the signal is stable over the course of the experiment. The protocols and data provided in this guide serve as a resource for the rational selection and characterization of NIR dyes to ensure data quality and experimental success. As dye chemistry continues to advance, the development of novel NIR fluorophores with both high quantum yields and enhanced photostability will further expand the capabilities of fluorescence-based techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photobleaching - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biocompare.com [biocompare.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. benchchem.com [benchchem.com]

Navigating the Depths: A Technical Guide to the Water Solubility and Stability of NIR Fluorophores for In Vivo Imaging

For researchers, scientists, and drug development professionals, the promise of near-infrared (NIR) fluorescence imaging for deep-tissue, high-resolution visualization of biological processes is immense. However, the success of these applications hinges on the fundamental properties of the fluorophores employed: their ability to remain soluble and stable in complex biological environments. This technical guide provides an in-depth exploration of the critical parameters of water solubility and stability of NIR fluorophores, offering a comparative analysis of commonly used dye classes, detailed experimental protocols for their evaluation, and a visual representation of key concepts and workflows.

The Critical Role of Water Solubility and Stability

The journey of a NIR fluorophore from injection to target site and subsequent imaging is fraught with challenges. The aqueous environment of the bloodstream and interstitial fluid demands high water solubility to prevent aggregation, which can lead to fluorescence quenching, altered biodistribution, and potential toxicity. Furthermore, once at the target, the fluorophore must remain chemically and photochemically stable to emit a consistent and detectable signal. Instability can result in signal loss, the generation of reactive oxygen species, and misleading imaging results. Therefore, a thorough understanding and careful selection of NIR fluorophores with optimal solubility and stability profiles are paramount for successful in vivo imaging studies.

Quantitative Comparison of Common NIR Fluorophores

To facilitate the selection of appropriate NIR fluorophores, the following tables summarize key quantitative data for commonly used cyanine and squaraine dyes.

Table 1: Water Solubility of Selected NIR Fluorophores

| Fluorophore | Class | Water Solubility | Notes |

| Indocyanine Green (ICG) | Cyanine | ~0.5 mg/mL in PBS (pH 7.2)[1] | Prone to aggregation in saline solutions[2]. |

| IRDye® 800CW | Cyanine | High (10-20 mg/mL)[3][4] | Characterized by high water solubility and salt tolerance[5][6]. |

| Squaraine Dyes (general) | Squaraine | Generally low | Can be improved by adding charged groups like sulfonates[7]. |

| Water-soluble Squaraine Rotaxanes | Squaraine | Readily dissolve to 20 µM | Encapsulation enhances stability and solubility[8]. |

Table 2: Photophysical Properties and Stability of Selected NIR Fluorophores

| Fluorophore | Quantum Yield (in aqueous media) | Photostability | Chemical Stability |

| Indocyanine Green (ICG) | ~8.6% in TCB[9] | Low | Susceptible to degradation in aqueous solutions. |

| IRDye® 800CW | ~9% (conjugated to HSA)[10] | High | Stable in aqueous solutions for up to two weeks when stored at -20°C[3]. |

| Squaraine Dyes (general) | Can be high (up to 58% for some derivatives in serum)[11] but often quenched by aggregation | Variable, can be improved by structural modification[12] | Susceptible to nucleophilic attack, can be improved by encapsulation[7]. |

| Water-soluble Squaraine Rotaxanes | 0.16 - 0.24 in water[8] | High | Encapsulation significantly enhances stability against hydrolysis[8]. |

Experimental Protocols

Accurate and reproducible assessment of fluorophore properties is crucial. The following sections provide detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility

This protocol provides a method for determining the aqueous solubility of a NIR fluorophore.

Materials:

-

NIR Fluorophore

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of supersaturated solutions by adding an excess amount of the NIR fluorophore to 1 mL of PBS in microcentrifuge tubes.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in PBS.

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of the fluorophore using a UV-Vis spectrophotometer.

-

Create a standard curve of absorbance versus concentration using known concentrations of the fluorophore.

-

Determine the concentration of the saturated supernatant from the standard curve. This concentration represents the aqueous solubility of the fluorophore.

Protocol for Assessing Photostability

This protocol outlines a method to evaluate the photostability of a NIR fluorophore upon exposure to light.

Materials:

-

NIR Fluorophore solution of known concentration

-

Quartz cuvette

-

Light source with a specific wavelength and power output (e.g., laser or filtered lamp)

-

Spectrofluorometer or UV-Vis Spectrophotometer

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Place the NIR fluorophore solution in a quartz cuvette and position it in the light path of the spectrofluorometer or in front of the light source.

-

If using a separate light source, ensure the cuvette is placed at a fixed distance for consistent irradiation. A magnetic stirrer can be used to ensure uniform illumination.

-

Record the initial fluorescence intensity or absorbance of the sample at time zero.

-

Continuously irradiate the sample with the light source.

-

At regular time intervals (e.g., every 5, 10, or 30 minutes), record the fluorescence intensity or absorbance of the sample.

-

Continue the measurements until the signal has significantly decreased or for a predetermined total exposure time.

-

Plot the normalized fluorescence intensity or absorbance as a function of irradiation time. The rate of decay indicates the photostability of the fluorophore.

Protocol for Assessing Chemical Stability at Different pH

This protocol describes a method to assess the chemical stability of a NIR fluorophore in various pH environments.[13][14][15][16]

Materials:

-

NIR Fluorophore

-

A series of buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8, 9)

-

Microplate reader or UV-Vis Spectrophotometer

-

96-well plates or cuvettes

-

Incubator

Procedure:

-

Prepare solutions of the NIR fluorophore in each of the different pH buffers at a fixed concentration.

-

Transfer the solutions to a 96-well plate or individual cuvettes.

-

Measure the initial absorbance or fluorescence of each sample at time zero.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 1, 4, 8, 24, and 48 hours), measure the absorbance or fluorescence of each sample.

-

Plot the percentage of the initial absorbance or fluorescence remaining as a function of time for each pH value. This will reveal the stability of the fluorophore under different pH conditions.

Visualizing Workflows and Pathways

Understanding the lifecycle and application of NIR fluorophores can be enhanced through visual diagrams. The following sections utilize the DOT language to illustrate key processes.

Generalized Signaling Pathway of a Targeted NIR Fluorophore

This diagram illustrates a common mechanism where a NIR fluorophore, conjugated to a targeting ligand, binds to a cell surface receptor and initiates an intracellular signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of a near-infrared fluorophore for living cells imaging | Semantic Scholar [semanticscholar.org]

- 3. IRDye® 800CW, DBCO Supplier | CAS 1373928-39-2 | Tocris Bioscience [tocris.com]

- 4. licorbio.com [licorbio.com]

- 5. ld.ru [ld.ru]

- 6. IRDye 800CW NHS - Ruixibiotech [ruixibiotech.com]

- 7. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Water-Soluble, Deep-Red Fluorescent Squaraine Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Near-Infrared 880 nm Fluorescent Probes in Biological Research

Audience: Researchers, Scientists, and Drug Development Professionals

The utilization of fluorescent probes has revolutionized biological research, enabling the visualization of complex cellular processes in real-time. While traditional fluorophores in the visible spectrum (400-650 nm) have been instrumental, their application in deep-tissue and in vivo imaging is often hampered by significant limitations. The advent of near-infrared (NIR) fluorescent probes has opened new frontiers in preclinical and clinical research. This guide focuses on the specific advantages and applications of probes operating around the 880 nm wavelength, a critical region that bridges the NIR-I and NIR-II optical windows.

Core Advantages of Near-Infrared (NIR) Fluorescence

The NIR spectrum is broadly divided into two biologically significant optical windows: NIR-I (650–950 nm) and NIR-II (1000–1700 nm).[1][2] Probes emitting at approximately 880 nm reside in the upper range of the NIR-I window, affording them distinct advantages over conventional visible light probes.

-

Enhanced Tissue Penetration: The primary advantage of NIR fluorescence is the ability of light to penetrate deeper into biological tissues.[3][4] This is because major endogenous chromophores, such as hemoglobin and water, have lower absorption coefficients in this range compared to the visible spectrum.[3][5] This reduced absorption and lower photon scattering allows for the imaging of structures deep within living organisms.[1][3]

-

Reduced Autofluorescence: Biological tissues naturally emit their own fluorescence, known as autofluorescence, when excited with light. This background "noise" is primarily caused by molecules like NADH and flavins, whose emission falls within the visible region.[6] By shifting excitation and emission to the NIR range, this endogenous autofluorescence is significantly minimized, leading to a vastly improved signal-to-noise ratio.[1][3][6]

-

Minimized Photodamage: The lower energy of NIR light reduces the risk of photodamage to living cells and tissues compared to higher-energy visible or UV light.[4][6] This makes NIR probes ideal for long-term, non-invasive imaging of biological processes in living animals.[1]

-

High Signal-to-Background Ratios (SBR): The combination of deep light penetration, low autofluorescence, and reduced photon scattering culminates in a superior signal-to-background ratio.[3][4] This enables the detection of weak signals and the clear visualization of targeted molecules or cells against the complex background of a living organism.

The 880 nm wavelength is particularly noteworthy as it approaches the NIR-II window, inheriting some of its benefits, including further reduced light scattering, which contributes to sharper image resolution and clarity for deep-seated structures.[2][7]

Quantitative Data: A Comparative Overview

The selection of a fluorescent probe is dictated by its photophysical properties. The following table summarizes typical quantitative data for NIR 880 nm probes in comparison to conventional visible and other NIR probes.

| Property | Visible Probes (e.g., FITC) | NIR-I Probes (~700 nm) | NIR Probes (~880 nm) | NIR-II Probes (~1000+ nm) |

| Emission Range (nm) | 450 - 650 | 700 - 900 | 840 - 900+ | 1000 - 1700 |

| Tissue Penetration | Low (<1 mm) | Moderate (~1-2 cm)[5] | Moderate to High | High (>2 cm) |

| Autofluorescence | High | Low[3] | Very Low | Negligible[5] |

| Signal-to-Background | Low | High[3] | Very High | Superior |

| Typical Applications | Cell Culture, Microscopy | In Vivo Imaging, Western Blot | Deep-Tissue Imaging, PTT | High-Resolution In Vivo Imaging |

| Photothermal Conversion | N/A | Low | High (e.g., ~31.5%)[8] | Variable |

Experimental Protocols and Methodologies

NIR 880 nm probes are versatile tools employed in a range of advanced biological applications. Below are detailed methodologies for key experiments.

NIR probes are extensively used for non-invasive monitoring of tumor growth, metastasis, and response to therapy.[7] Probes can be conjugated to targeting moieties like antibodies to specifically accumulate at the tumor site.

Experimental Protocol:

-

Probe Preparation: Conjugate a NIR dye with an emission peak near 880 nm to a tumor-targeting antibody (e.g., anti-EGFR). Purify the conjugate to remove any free dye.

-

Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft model).

-

Probe Administration: Administer the antibody-probe conjugate intravenously (IV) via the tail vein. The typical dose depends on the probe's brightness and clearance rate.

-

Imaging:

-

At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mouse.

-

Place the mouse in an in vivo imaging system equipped with an appropriate excitation laser (e.g., 808 nm) and a long-pass emission filter (e.g., 880 nm LP).[9]

-

Acquire fluorescence images. Typical acquisition times for the 800-830 nm range are 30-60 seconds.[3]

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target background area (e.g., muscle).

-

Quantify the fluorescence intensity in each ROI.

-

Calculate the tumor-to-background ratio (TBR) to assess specific signal accumulation.

-

NIR fluorescence detection in Western blotting offers a wider linear range for quantification and multiplexing capabilities compared to traditional chemiluminescence.[10][11] The 800 nm channel on imagers like the LI-COR Odyssey is standard for this application and is recommended for detecting low-abundance proteins due to its high sensitivity.[12]

Experimental Protocol:

-

Protein Separation & Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-background PVDF or nitrocellulose membrane.[12][13]

-

Blocking: Block the membrane for 1 hour at room temperature using a specialized blocking buffer designed for fluorescent Westerns (e.g., Intercept® Blocking Buffer) to minimize non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies raised in different species (e.g., rabbit anti-ProteinX, mouse anti-Actin) overnight at 4°C.

-

Washing: Wash the membrane 3-4 times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature, protected from light, with a cocktail of NIR fluorescent secondary antibodies.

-

IRDye® 800CW goat anti-rabbit (for low-abundance ProteinX).[12]

-

IRDye® 680RD goat anti-mouse (for abundant Actin).

-

-

Final Washes: Repeat the washing step as in step 4.

-

Imaging: Scan the membrane on a NIR fluorescent imaging system (e.g., LI-COR Odyssey). Acquire images in both the 700 nm and 800 nm channels.

-

Analysis: Use appropriate software to quantify band intensities for each protein. The signal from the housekeeping protein (Actin) can be used for normalization.

References

- 1. Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The latest developments of near-infrared fluorescent probes from NIR-I to NIR-II for bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 6. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AUNP-12 Near-Infrared Fluorescence Probes across NIR-I to NIR-II Enable In Vivo Detection of PD-1/PD-L1 Axis in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. licorbio.com [licorbio.com]

- 13. protocols.io [protocols.io]

An In-depth Technical Guide to Near-Infrared (NIR) Fluorescent Dye Tissue Penetration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the penetration of near-infrared (NIR) fluorescent dyes into biological tissues. It details the factors limiting imaging depth, compares common NIR dyes, and provides standardized protocols for evaluating tissue penetration and biodistribution.

Fundamental Principles of Light-Tissue Interaction in the NIR Spectrum

The efficacy of in vivo fluorescence imaging is fundamentally dependent on the ability of light to penetrate tissue. The near-infrared (NIR) spectrum, particularly specific spectral ranges known as "biological windows," offers significant advantages over visible light for deep-tissue imaging.[1]

The NIR Biological Windows

Biological tissues contain chromophores like hemoglobin and water that strongly absorb light at specific wavelengths.[2][3] However, there are spectral windows where this absorption is minimized, allowing for deeper light penetration.[3]

-

NIR-I Window (approx. 650-950 nm): This is the most commonly used window for fluorescence imaging.[4][5][6] It is defined by the reduced absorption of hemoglobin at shorter wavelengths and the increasing absorption of water at longer wavelengths.[5] Light in this range can achieve penetration depths of several millimeters.[4]

-

NIR-II Window (approx. 1000-1700 nm): This window offers superior performance with even deeper tissue penetration (up to 5-20 mm) and higher spatial resolution.[4][6][7][8] The key advantages are significantly lower photon scattering and minimal tissue autofluorescence, which results in a higher signal-to-background ratio.[4][6][7][8]

Key Factors Limiting Tissue Penetration

The depth to which light can penetrate tissue is primarily limited by two physical phenomena: absorption and scattering.[5][9]

-

Absorption: Is the process where photons are absorbed by molecules in the tissue, such as hemoglobin, myoglobin, and water.[2] This is the dominant factor limiting penetration outside the NIR windows.

-

Scattering: Occurs when photons deviate from their original path due to interactions with cellular components like cell nuclei, mitochondria, and collagen fibers.[3][5] While scattering is the most dominant light-tissue interaction within the NIR window, it decreases as the wavelength of light increases, which is a primary reason for the superior performance of the NIR-II window.[3][4][5]

-

Autofluorescence: Biological tissues naturally emit a low level of fluorescence, primarily in the visible spectrum.[10] Using NIR dyes shifts the emission wavelength away from this background noise, significantly improving the signal-to-noise ratio.

Properties of Common NIR Fluorescent Dyes

The choice of a NIR dye is critical and depends on its photophysical properties. Ideal dyes have high molar extinction coefficients, high quantum yields, good photostability, and appropriate excitation/emission spectra for the available imaging equipment.[11][12]

| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |

| Indocyanine Green (ICG) | ~780 | ~830 | ~200,000 | Low (~0.01 in blood) | FDA-approved; widely used in clinical applications; emission tail extends into NIR-II window.[7][13] |

| Methylene Blue | ~665 | ~686 | ~95,000 | Low (~0.03 in water) | FDA-approved; used clinically but has lower penetration than higher wavelength dyes.[13] |

| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.08 | High brightness and photostability; commonly used for preclinical imaging.[13] |

| Sulfo-Cyanine5 (Cy5) | ~646 | ~662 | ~250,000 | ~0.20 | Bright fluorophore, but operates at the lower end of the NIR-I window. |

| CH1055-PEG | ~785 | >1000 | N/A | ~0.01 | An experimental NIR-II dye known for enabling deep tissue penetration.[13] |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.

Methodologies for Assessing Tissue Penetration & Biodistribution

A multi-step approach is required to accurately characterize the tissue penetration and biodistribution of a NIR dye. This typically involves in vivo imaging, followed by ex vivo organ analysis and microscopic confirmation.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for evaluating a novel NIR fluorescent probe.

Caption: General workflow for evaluating NIR dye penetration and biodistribution.

Detailed Experimental Protocols

This protocol outlines the non-invasive imaging of NIR dye distribution in a live small animal model.[14]

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (2% is typically used for maintenance).[11]

-

If necessary, remove fur from the imaging area using a depilatory cream to reduce light scattering and absorption.

-

Place the anesthetized animal on the imaging platform within a light-tight imaging system.[11] Maintain body temperature with a warming pad.

-

-

Probe Administration:

-

Administer the NIR fluorescent probe via an appropriate route (e.g., intravenous tail vein injection).[15] The dose and volume will be probe-specific.

-

-

Image Acquisition:

-

Select the appropriate excitation and emission filters for the specific dye being used.[11] For example, for IRDye 800CW, a ~760 nm excitation and >800 nm emission filter would be suitable.

-

Acquire a baseline image before probe injection.

-

Begin acquiring a time-series of images immediately following injection to capture pharmacokinetic data.[16] Typical time points might include 0, 2, 4, 8, 12, and 24 hours post-injection.[15]

-

Optimize acquisition parameters (exposure time, binning) to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use imaging software to draw regions of interest (ROIs) over the tumor and other key organs.

-

Quantify the mean fluorescence intensity within each ROI at each time point to assess probe accumulation and clearance.[17]

-

This protocol is used to confirm biodistribution after the final in vivo imaging time point.[18][19]

-

Tissue Harvesting:

-

Euthanize the animal according to approved institutional protocols.

-

Immediately dissect and harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[15]

-

-

Organ Imaging:

-

Quantitative Analysis:

-

Draw ROIs around each organ and quantify the radiant efficiency or mean fluorescence intensity.[20] This provides a clear comparison of probe accumulation across different tissues.[18][19]

-

For absolute quantification, tissues can be homogenized, and fluorescence can be measured on a plate reader against a standard curve.[21][22] This method accounts for the different optical properties of each tissue type.[22]

-

This protocol provides cellular and sub-organ level localization of the NIR probe.

-

Tissue Preparation:

-

Fixation: Fix the harvested tissues in 10% neutral buffered formalin or 4% paraformaldehyde.

-

Embedding:

-

For paraffin embedding, dehydrate the tissue through a series of ethanol gradients (e.g., 70%, 90%, 100%), clear with xylene, and embed in paraffin wax.[23]

-

For frozen sections, equilibrate the tissue in a sucrose solution before embedding in Optimal Cutting Temperature (OCT) compound and flash-freezing.[24] Store at -80°C.[24]

-

-

-

Sectioning:

-

Imaging:

-

If needed, perform deparaffinization and rehydration for paraffin sections.[23]

-

Use a low-fluorescence mounting medium to coverslip the slides.[26]

-

Visualize the sections using a fluorescence microscope equipped with the appropriate filter cubes for the NIR dye. This allows for the determination of the probe's distribution within the tissue microenvironment.

-

Visualizing Key Concepts and Relationships

Understanding the interplay of factors that determine imaging success is crucial for experimental design.

Caption: Interplay of factors affecting the detected NIR fluorescence signal in tissue.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Biological Tissue Optics: Scattering vs Absorption in NIR Window [eureka.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Near-Infrared-II Fluorescence Imaging for Deep-Tissue Molecular Analysis and Cancer Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research | Optical Properties of Biological Tissue [see.eng.osaka-u.ac.jp]

- 10. biotium.com [biotium.com]

- 11. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and properties of near-infrared fluorescent dyes and the bioimaging application - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 13. macsenlab.com [macsenlab.com]

- 14. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]

- 15. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]

- 16. OPG [opg.optica.org]

- 17. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescence-based absolute quantification of near-infrared probes in tissue extracts for biodistribution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. OPG [opg.optica.org]

- 23. licorbio.com [licorbio.com]

- 24. researchgate.net [researchgate.net]

- 25. Olympus FluoView Resource Center: Specimen Preparation Protocols [olympusconfocal.com]

- 26. licorbio.com [licorbio.com]

Autofluorescence in the Near-Infrared (NIR) Window: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescence imaging in the near-infrared (NIR) window has emerged as a powerful tool for deep-tissue in vivo and in vitro imaging, offering significant advantages over traditional visible light imaging. The reduced scattering and absorption of light in the NIR spectrum (700-1700 nm) allows for greater penetration depth and improved spatial resolution. However, a significant challenge in NIR imaging is the phenomenon of autofluorescence, the intrinsic emission of light by biological structures upon excitation. This endogenous fluorescence can obscure the signal from exogenous probes, leading to a decreased signal-to-background ratio (SBR) and compromising imaging sensitivity. This technical guide provides a comprehensive overview of autofluorescence in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, its primary sources, its impact on imaging, and detailed methodologies for its mitigation.

Introduction to NIR Autofluorescence

Fluorescence imaging is a critical technique in biomedical research and clinical practice for visualizing biological structures and processes with high sensitivity.[1] The shift from the visible spectrum to the NIR window significantly enhances imaging depth and clarity due to lower tissue absorption by chromophores like hemoglobin and reduced light scattering.[2][3] Despite these advantages, endogenous fluorophores within tissues can emit their own light upon excitation, creating a background signal known as autofluorescence. This autofluorescence is a major limiting factor in achieving high-contrast images, as it can mask the specific signal from targeted fluorescent probes.[2]

The NIR spectrum is broadly divided into two windows: NIR-I (700-900 nm) and NIR-II (1000-1700 nm), also known as the short-wave infrared (SWIR) region.[2] A key advantage of moving to the NIR-II window is the substantial reduction in autofluorescence, leading to significantly improved SBR and imaging quality.[4][5][6]

Sources of NIR Autofluorescence

Autofluorescence in the NIR window originates from both endogenous biomolecules within the subject and exogenous sources, particularly in preclinical research settings.

Endogenous Fluorophores

Several intrinsic biomolecules contribute to tissue autofluorescence in the NIR region:

-

Collagen and Elastin: These structural proteins are major components of the extracellular matrix and are known to exhibit autofluorescence that can extend into the NIR-I region.[7][8][9]

-

Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P)H): This essential coenzyme in cellular metabolism is a well-known endogenous fluorophore, with its emission tail potentially contributing to background in the lower NIR-I range.[7][10]

-

Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in cells with age and are a significant source of broad-spectrum autofluorescence, which can extend into the NIR region.[11][12]

-

Melanin: This pigment, abundant in skin and eyes, is a notable source of NIR autofluorescence, particularly in ocular imaging.[13][14][15]

Exogenous Sources in Preclinical Imaging

In the context of preclinical animal studies, a primary contributor to NIR autofluorescence is the diet of the animals:

-

Chlorophyll: Standard rodent chow often contains alfalfa, which is rich in chlorophyll. The emission tail of chlorophyll can extend into the NIR-I region, causing significant autofluorescence in the gastrointestinal tract.[2]

Impact of Autofluorescence on NIR Imaging

The primary and most critical impact of autofluorescence is the degradation of the signal-to-background ratio (SBR). A high background signal from autofluorescence can:

-

Mask Weak Signals: It can obscure the fluorescence from targeted probes, especially when the probe concentration is low or the target is deep within the tissue.[2]

-

Reduce Imaging Sensitivity: The decreased SBR limits the ability to detect subtle changes in fluorescence intensity, thereby reducing the overall sensitivity of the imaging technique.[1]

-

Confound Quantification: High and variable background fluorescence makes accurate quantification of the probe's signal challenging.

-

Hinder Precise Demarcation: In applications like image-guided surgery, autofluorescence can blur the margins of a tumor or other targeted tissues.[2]

Quantitative Analysis of Autofluorescence

The intensity of autofluorescence is dependent on the tissue type, the excitation wavelength, and the emission window. The following tables summarize key quantitative data related to autofluorescence and commonly used NIR fluorophores.

Table 1: Reduction of Autofluorescence in Preclinical Imaging

| Experimental Parameter Change | Reduction in Autofluorescence Intensity | Reference |

| Switching from standard chow to a purified (alfalfa-free) diet | > 2 orders of magnitude | [1][2][16] |

| Shifting excitation wavelength from 670 nm to 760 nm or 808 nm | > 2 orders of magnitude | [1][2][16] |

| Shifting emission detection from NIR-I (<975 nm) to NIR-II (>1000 nm) | > 2 orders of magnitude | [1][2][16] |

Table 2: Properties of Selected NIR-II Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Stokes Shift (nm) | Reference |

| IR-26 | ~810 | >1000 | 0.05 (in DMSO) | >190 | [13][17] |

| CH1055-PEG | ~808 | >1000 | 0.03 | >192 | [17] |

| FD-1080 | >900 | 1080 | 5.94 (complexed) | >180 | [17] |

| Flavylium Polymethine Dyes | ~800 | >1000 | >0.53 | >200 | [17] |

| DMA-TTDT2 (encapsulated) | ~823 | 1030 | 0.28 | 207 | [6] |

| Pip-TTDT2 (encapsulated) | ~823 | 1075 | 0.18 | 252 | [6] |

| Morp-TTDT2 (encapsulated) | ~823 | 1050 | 0.13 | 227 | [6] |

Methodologies for Mitigating Autofluorescence

Several strategies can be employed to minimize the impact of autofluorescence on NIR imaging. The choice of method depends on the specific application and the sources of autofluorescence.

Experimental Design and Optimization

The following diagram illustrates a logical workflow for identifying and mitigating sources of autofluorescence.

Caption: Workflow for identifying and mitigating NIR autofluorescence.

Detailed Experimental Protocols

This protocol is adapted from studies demonstrating the impact of diet and imaging parameters on autofluorescence.[1][2][16]

-

Animal and Diet Preparation:

-

House two groups of mice (e.g., nude mice) in identical conditions.

-

Feed one group a standard chow diet containing alfalfa.

-

Feed the second group a purified, alfalfa-free diet for at least one week prior to imaging.

-

-

Imaging System Setup:

-

Use a preclinical in vivo imaging system equipped for both NIR-I and NIR-II detection (e.g., an IR VIVO imager).

-

The system should have multiple laser excitation sources (e.g., 670 nm, 760 nm, 808 nm) and appropriate emission filters for NIR-I (e.g., 700-975 nm) and NIR-II (e.g., 1000-1600 nm).

-

-

Image Acquisition:

-

Anesthetize the mice and place them in the imaging chamber.

-

For each mouse, acquire a series of images using different combinations of excitation and emission filters.

-

NIR-I Imaging:

-

Excite at 670 nm, collect emission from 700-975 nm.

-

Excite at 760 nm, collect emission from 800-975 nm.

-

-

NIR-II Imaging:

-

Excite at 808 nm, collect emission from 1000-1600 nm.

-

-

Maintain consistent imaging parameters (e.g., exposure time, laser power) for comparable images.

-

Acquire a dark-count background image for each imaging sequence and subtract it from the corresponding image.

-

-

Data Analysis:

-

Define regions of interest (ROIs) over the abdomen and other areas of the mice.

-

Quantify the average fluorescence intensity within these ROIs for each imaging condition and diet group.

-

Compare the autofluorescence levels between the two diet groups and across the different imaging parameters to determine the optimal conditions for minimizing autofluorescence.

-

Spectral unmixing is a computational method to separate the contributions of different fluorophores, including autofluorescence, from a multispectral image.[10][18]

-

Acquisition of Reference Spectra:

-

Prepare a control sample of unstained tissue of the same type as the experimental sample.

-

Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of the unstained tissue to obtain the characteristic emission spectrum of the autofluorescence.

-

Acquire reference spectra for each exogenous fluorophore used in the experiment from samples containing only that single fluorophore.

-

-

Experimental Image Acquisition:

-

Prepare the experimental sample with the desired fluorescent labels.

-

Acquire a lambda stack of the experimental sample, ensuring the wavelength range covers the emission spectra of all fluorophores and the autofluorescence.

-

-

Linear Unmixing Algorithm:

-

Use imaging software with linear unmixing capabilities (e.g., ZEN, LAS X, ImageJ/Fiji plugins).

-

Input the acquired lambda stack of the experimental sample.

-

Provide the reference spectra for the autofluorescence and each of the exogenous fluorophores.

-

The software will then calculate the contribution of each spectral component to every pixel in the image, generating separate images for each fluorophore and the autofluorescence.

-

-

Image Analysis:

-

The resulting image for autofluorescence can be discarded or analyzed separately.

-

The images for the exogenous fluorophores will have the autofluorescence component computationally removed, resulting in a higher SBR.

-

This technique leverages the difference in fluorescence lifetimes between most endogenous fluorophores (typically short, <10 ns) and some exogenous probes with longer lifetimes (>15 ns).[4]

-

System Requirements:

-

A pulsed laser source for excitation.

-

A time-correlated single-photon counting (TCSPC) system or an intensified CCD (ICCD) camera capable of fast gating.

-

A long-lifetime fluorescent probe (e.g., certain ruthenium complexes or specialized organic dyes).

-

-

Image Acquisition:

-

Excite the sample with the pulsed laser.

-

Set the detector to only collect photons that arrive after a certain time delay (the "gate") following each laser pulse.

-

The gate is typically set to be longer than the fluorescence lifetime of the autofluorescence (e.g., a 20 ns delay).

-

-

Signal Separation:

-

The short-lived autofluorescence will have decayed significantly before the detector gate opens.

-

The long-lived fluorescence from the specific probe will still be emitting photons when the gate opens, and these photons will be collected.

-

-

Image Reconstruction:

-

The final image is constructed only from the photons collected during the time gate.

-

This process effectively eliminates the contribution from the short-lived autofluorescence, dramatically improving the SBR. With a 20 ns time gate, over 96% of autofluorescence can be eliminated.[4]

-

Future Perspectives and Conclusion

The challenge of autofluorescence in NIR imaging is being actively addressed through the development of novel contrast agents and advanced imaging technologies. The continued development of NIR-II fluorophores with high quantum yields and long Stokes shifts will be crucial for pushing the boundaries of imaging depth and sensitivity.[17] Furthermore, the integration of advanced computational methods like deep learning for real-time autofluorescence removal holds promise for further enhancing image quality.

References

- 1. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection | Photon etc. [photonetc.com]

- 3. NIR Fluorescence lifetime macroscopic imaging with a time-gated SPAD camera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. OPG [opg.optica.org]

- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Age, lipofuscin and melanin oxidation affect fundus near-infrared autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. biotium.com [biotium.com]

- 14. Near-Infrared Autofluorescence: Early Detection of Retinal Pigment Epithelial Alterations in Inherited Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]

- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]

Principles of Near-Infrared Fluorescence for Deep Tissue Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of near-infrared (NIR) fluorescence imaging, a powerful modality for visualizing biological processes deep within living tissues. We will delve into the fundamental physics of light-tissue interaction, the characteristics of NIR fluorophores, and the instrumentation required for acquiring high-quality images. This guide also provides detailed experimental protocols and an overview of targeted imaging strategies in the context of drug development and research.

The Near-Infrared Windows for Biological Imaging

The utility of NIR light for deep tissue imaging stems from the reduced absorption and scattering of photons in the NIR spectral range compared to the visible spectrum. Biological tissues contain various chromophores, such as hemoglobin and water, that readily absorb light at shorter wavelengths. In the NIR region, however, there exist two "optical windows" where this absorption is minimized, allowing for deeper light penetration.[1][2]

-

NIR-I Window (700-950 nm): This first window offers a significant improvement in tissue penetration over visible light due to lower absorption by hemoglobin and melanin.[1]

-

NIR-II Window (1000-1700 nm): The second window provides even deeper tissue penetration and higher spatial resolution. This is attributed to a further reduction in light scattering and minimal tissue autofluorescence.[1]

The reduced scattering at longer wavelengths is a key advantage of NIR imaging. Light scattering diffuses photons as they travel through tissue, leading to blurred images and reduced signal from deep sources. The longer wavelengths of NIR light are less prone to scattering, resulting in sharper images of structures deep within the tissue.

Quantitative Optical Properties of Biological Tissues

The extent of light penetration in tissue is governed by its absorption (µa) and reduced scattering (µs') coefficients. These properties are wavelength-dependent and vary between different tissue types. The table below summarizes typical values for these coefficients in the NIR-I and NIR-II windows for various tissues.

| Tissue Type | Wavelength (nm) | Absorption Coefficient (µa) (cm⁻¹) | Reduced Scattering Coefficient (µs') (cm⁻¹) |

| Human Forearm | 633 - 841 | ~0.1 - 0.5[3] | ~5 - 15[3] |

| Human Breast (post-menopausal) | 650 - 1000 | ~0.02 - 0.1 | ~5 - 12 |

| Mouse Skin | 650 - 900 | ~0.1 - 0.3 | ~10 - 20 |

| Mouse Brain | 650 - 900 | ~0.1 - 0.4 | ~15 - 25 |

| Human Liver | 635 | ~1.0 - 2.5[4] | ~10 - 20 |

| Human Lung | 635 | ~2.0 - 4.0[4] | ~20 - 30 |

Properties of Common Near-Infrared Fluorophores

The selection of an appropriate NIR fluorophore is critical for successful deep tissue imaging. Desirable properties include high molar extinction coefficient (ε), high quantum yield (Φ), significant Stokes shift, and good photostability. The table below provides a comparison of several commonly used NIR fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Photostability | Common Applications |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | ~40 | Low | Angiography, lymphatic mapping, tumor imaging |

| IRDye 800CW | ~774 | ~789 | ~240,000[5] | ~0.05-0.1 | ~15 | Moderate | Antibody and small molecule conjugation for targeted imaging |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 | ~21 | Moderate | Immunoassays, microscopy, in vivo imaging |

| Cy7 | ~743 | ~767 | ~250,000 | ~0.28 | ~24 | Low to Moderate | In vivo imaging, particularly for vascular and lymphatic systems |

| Alexa Fluor 750 | ~749 | ~775 | ~280,000 | ~0.12 | ~26 | High | High-performance in vivo imaging, microscopy |

Instrumentation for NIR Fluorescence Imaging

A typical in vivo NIR fluorescence imaging system consists of the following key components:

-

Excitation Source: A laser or a filtered broadband lamp that provides excitation light in the NIR range.

-

Light Delivery System: Optics to illuminate the sample, often with filters to select the desired excitation wavelength.

-

Detection System: A sensitive camera, such as a charge-coupled device (CCD), electron-multiplying CCD (EMCCD), or a complementary metal-oxide-semiconductor (CMOS) camera for the NIR-I window. For the NIR-II window, cameras with indium gallium arsenide (InGaAs) sensors are typically used.

-

Emission Filter: A filter placed in front of the detector to block scattered excitation light and allow only the emitted fluorescence to pass through.

-

Imaging Chamber: A light-tight enclosure to minimize background light, often with a heated stage to maintain the animal's body temperature.

Experimental Protocols

Preparation of Tissue-Mimicking Phantoms

Tissue-mimicking phantoms are essential for calibrating and validating NIR imaging systems. They can be fabricated to have known optical properties that simulate those of biological tissues.

Materials:

-

Gelatin (porcine or bovine)

-

Intralipid (or another scattering agent like titanium dioxide)

-

India ink (or another absorbing agent like hemoglobin)

-

NIR fluorophore of interest

-

Deionized water

-

Molds of desired shape and size

Protocol:

-

Prepare the Gelatin Base: Dissolve gelatin in deionized water at an appropriate concentration (e.g., 10% w/v) by heating and stirring until fully dissolved. Allow the solution to cool to approximately 40-50°C.

-

Add Scattering and Absorbing Agents: Add a pre-determined concentration of Intralipid to achieve the desired scattering coefficient. Similarly, add India ink to obtain the desired absorption coefficient. Mix thoroughly.

-

Incorporate Fluorophore: Add the NIR fluorophore at the desired concentration and mix gently to ensure uniform distribution.

-

Pour and Solidify: Pour the mixture into molds and allow it to solidify at 4°C.

-

Storage: Store the phantoms in a sealed container at 4°C to prevent dehydration.

In Vivo Imaging of a Tumor Model in Mice

This protocol outlines a general procedure for in vivo NIR fluorescence imaging of a subcutaneous tumor model in a mouse.

Materials:

-

Mouse with a subcutaneously implanted tumor

-

NIR probe (e.g., a targeted antibody conjugated to a NIR fluorophore)

-

Anesthesia (e.g., isoflurane)

-

In vivo NIR imaging system

-

Sterile saline

-

Syringes and needles

Protocol:

-

Probe Administration: Administer the NIR probe to the mouse via intravenous (tail vein) injection. The dose and timing will depend on the specific probe and its pharmacokinetic properties.

-

Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).[6] Place the anesthetized mouse on the heated stage of the imaging system.

-

Image Acquisition:

-

Acquire a white-light image for anatomical reference.

-

Select the appropriate excitation and emission filters for the NIR fluorophore being used.

-

Set the imaging parameters, such as exposure time, laser power, and binning, to optimize the signal-to-noise ratio without saturating the detector.[7]

-

Acquire the NIR fluorescence image.

-

-

Longitudinal Imaging: Repeat the imaging procedure at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe.

-

Post-Imaging Care: Allow the mouse to recover from anesthesia on a warming pad before returning it to its cage.

Image Analysis Workflow

Quantitative analysis of in vivo NIR fluorescence images is crucial for extracting meaningful biological information. A typical workflow using software like ImageJ/Fiji is as follows:

-

Open Image Data: Load the white-light and fluorescence image files into the software.

-

Region of Interest (ROI) Selection: On the white-light image, draw ROIs around the tumor and a background region (e.g., muscle tissue).

-

Overlay ROIs: Overlay the defined ROIs onto the fluorescence image.

-

Measure Fluorescence Intensity: Measure the mean fluorescence intensity within the tumor and background ROIs.

-

Calculate Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.

-

Data Visualization: Plot the SBR over time to visualize the probe's accumulation in the tumor.

Targeted NIR Fluorescence Imaging in Drug Development

A key application of NIR fluorescence imaging is the visualization of specific molecular targets in vivo. This is achieved by conjugating NIR fluorophores to targeting ligands, such as antibodies, peptides, or small molecules, that bind to specific receptors or enzymes that are overexpressed in diseased tissues.

Signaling Pathways as Targets

Epidermal Growth Factor Receptor (EGFR) Signaling:

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[7] NIR probes targeting EGFR can be used to identify tumors that overexpress this receptor and to monitor the efficacy of EGFR-targeted therapies.[8]

Caption: EGFR signaling pathway targeted by a NIR probe.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling:

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] NIR probes targeting VEGFR can be used to visualize tumor vasculature and to assess the response to anti-angiogenic therapies.[9]

Caption: VEGFR signaling pathway in angiogenesis targeted by a NIR probe.

Experimental Workflow for Targeted Imaging

The development and application of a targeted NIR probe for preclinical imaging follows a structured workflow.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]

- 3. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]

- 4. OPG [opg.optica.org]

- 5. ld.ru [ld.ru]

- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectralinvivo.com [spectralinvivo.com]

- 8. researchgate.net [researchgate.net]

- 9. Site-specifically biotinylated VEGF(121) for near-infrared fluorescence imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to Novel Applications of Long-Wavelength Fluorescent Dyes

For Immediate Release